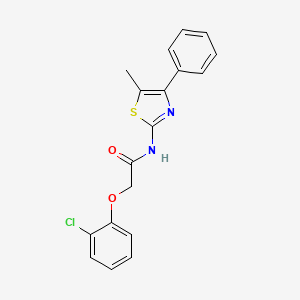

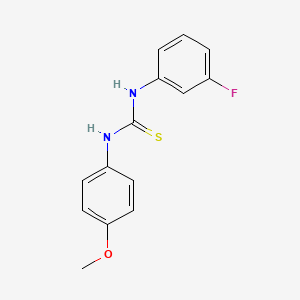

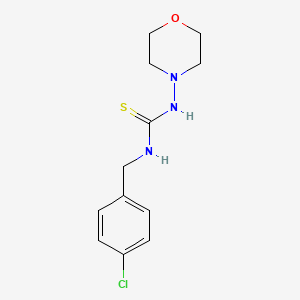

![molecular formula C22H17NO2 B5852975 N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5852975.png)

N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide, commonly known as 4-Me-MABP, is a synthetic compound that belongs to the class of benzamide derivatives. It is a psychoactive substance that has gained popularity among the research community due to its potential applications in the field of neuroscience.

Mechanism of Action

The mechanism of action of 4-Me-MABP involves the inhibition of the reuptake of serotonin by the serotonin transporter. This leads to an increase in the extracellular concentration of serotonin, which is responsible for the psychoactive effects of the compound. Additionally, it has been found to have a weak affinity for the dopamine transporter, which may contribute to its potential applications in the treatment of addiction.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-Me-MABP include an increase in the extracellular concentration of serotonin and a decrease in the reuptake of dopamine. This leads to a range of psychoactive effects, including euphoria, increased sociability, and enhanced cognitive function. However, it is important to note that the long-term effects of 4-Me-MABP on the brain and body are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Me-MABP in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. Additionally, its potential applications in the treatment of mood disorders and addiction make it a promising candidate for further research. However, one limitation of using 4-Me-MABP is its potential for abuse, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on 4-Me-MABP. One area of interest is its potential applications in the treatment of addiction, particularly in the context of opioid addiction. Additionally, further research is needed to fully understand the long-term effects of the compound on the brain and body. Finally, there is a need for more research on the potential therapeutic applications of 4-Me-MABP, particularly in the treatment of mood disorders such as depression and anxiety.

Conclusion:

In conclusion, 4-Me-MABP is a synthetic compound that has gained popularity among the research community due to its potential applications in the field of neuroscience. Its high affinity for the serotonin transporter and potential applications in the treatment of mood disorders and addiction make it a promising candidate for further research. However, it is important to note that the long-term effects of the compound on the brain and body are not yet fully understood, and caution should be exercised when using it in lab experiments.

Synthesis Methods

The synthesis of 4-Me-MABP involves the reaction of 4-methylbenzoic acid with thionyl chloride to produce 4-methylbenzoyl chloride. The resulting compound is then reacted with 4-(1-benzofuran-2-yl)aniline in the presence of a base to yield N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide. The final product is then purified using column chromatography.

Scientific Research Applications

4-Me-MABP has been studied extensively for its potential applications in the field of neuroscience. It has been found to have a high affinity for the serotonin transporter and acts as a serotonin releasing agent. This makes it a potential candidate for the treatment of mood disorders such as depression and anxiety. Additionally, it has been shown to have potential applications in the treatment of addiction and as a cognitive enhancer.

properties

IUPAC Name |

N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO2/c1-15-6-8-17(9-7-15)22(24)23-19-12-10-16(11-13-19)21-14-18-4-2-3-5-20(18)25-21/h2-14H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERGHBLZMQIOKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

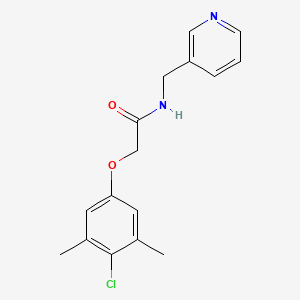

![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)

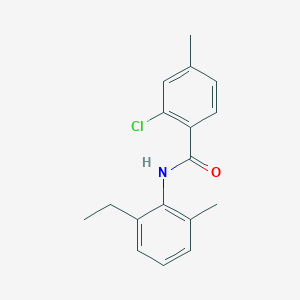

![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)

![N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5852939.png)

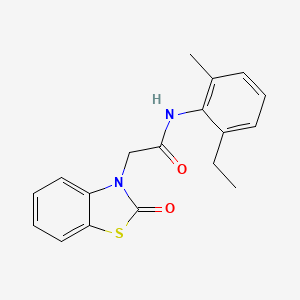

![[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5852987.png)